molecular formula C7H16ClN3O2 B589449 tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride CAS No. 691898-38-1

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Cat. No.: B589449
CAS No.: 691898-38-1
M. Wt: 209.674
InChI Key: KSWWOLRLNZUAKS-UHFFFAOYSA-N
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Description

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of di-tert-butyl dicarbonate (Boc2O) with an amine in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, OsO4

    Reduction: H2/Pd-C, NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride involves the formation of stable carbamate bonds, which protect amino groups from unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is unique due to its dual protection of amino functions, which allows for greater versatility in synthetic applications. Its stability under various conditions and ease of deprotection make it a valuable tool in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWWOLRLNZUAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672572
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691898-38-1
Record name tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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